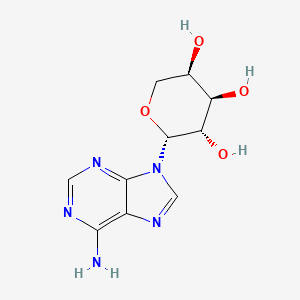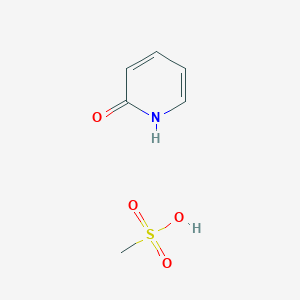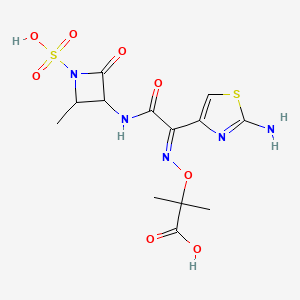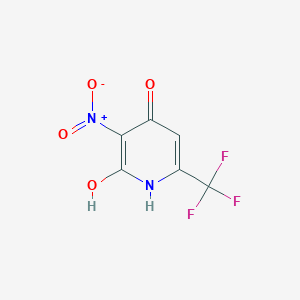
cis-Docosa-4,7,10,13,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cervonic acid , is a type of omega-3 fatty acid with six cis-double bonds at positions 4, 7, 10, 13, 16, and 19. It is a polyunsaturated fatty acid (PUFA) and is a major component of fish oil and certain marine organisms.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler fatty acids
Biotechnological Methods: Microbial fermentation using genetically modified organisms can produce this fatty acid. The organisms are engineered to produce the desired fatty acid through metabolic pathways.
Industrial Production Methods:
Fish Oil Extraction: The primary industrial method involves extracting the fatty acid from fish oil. The oil is obtained from fish such as mackerel, salmon, and sardines, which are rich in omega-3 fatty acids.
Algal Oil Production: Algae are another source of omega-3 fatty acids, including cis-Docosa-4,7,10,13,16,19-hexaenoic acid. Algal oil can be produced through the cultivation of specific algae strains and subsequent extraction of the fatty acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and ozone (O3). The reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used. The reactions are performed under an inert atmosphere to avoid unwanted side reactions.
Substitution: Reagents like acyl chlorides and alcohols are used for esterification reactions. The reactions are usually carried out in the presence of a catalyst such as sulfuric acid (H2SO4).
Major Products Formed:
Hydroperoxides: Formed during oxidation reactions.
Saturated Fatty Acids: Resulting from reduction reactions.
Esters: Formed through substitution reactions.
Chemistry:
Lipid Research: this compound is used in lipid research to study the properties and behavior of polyunsaturated fatty acids.
Synthetic Biology: It serves as a substrate in synthetic biology for the production of biofuels and other valuable chemicals.
Biology:
Cell Membrane Studies: The compound is used to investigate the role of omega-3 fatty acids in cell membrane structure and function.
Gene Expression: It is involved in studies related to gene expression and regulation in various organisms.
Medicine:
Cardiovascular Health: this compound is known for its beneficial effects on cardiovascular health, including reducing triglyceride levels and improving heart function.
Neurological Disorders: Research suggests that it may have potential benefits in treating neurological disorders such as Alzheimer's disease and depression.
Industry:
Nutraceuticals: The compound is used in the production of dietary supplements and functional foods aimed at promoting health and well-being.
Cosmetics: It is incorporated into skincare products due to its anti-inflammatory and moisturizing properties.
Molecular Targets and Pathways:
Inflammation: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
Cell Signaling: It modulates cell signaling pathways involved in cell growth, differentiation, and apoptosis.
Lipid Metabolism: The compound influences lipid metabolism by affecting the activity of enzymes involved in fatty acid synthesis and breakdown.
Mechanism of Action
Anti-inflammatory: The compound inhibits the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory prostaglandins.
Antioxidant: It acts as an antioxidant, protecting cells from oxidative stress and damage.
Membrane Fluidity: It enhances membrane fluidity, which is crucial for proper cell function and communication.
Comparison with Similar Compounds
Docosahexaenoic Acid (DHA): Another omega-3 fatty acid with similar structure and properties.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid, but with fewer double bonds.
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds.
Uniqueness:
Number of Double Bonds: cis-Docosa-4,7,10,13,16,19-hexaenoic acid has six cis-double bonds, which is more than DHA and EPA.
Position of Double Bonds: The specific positions of the double bonds in this compound contribute to its unique biological activity and effects.
Properties
IUPAC Name |
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-SDFXJYFBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
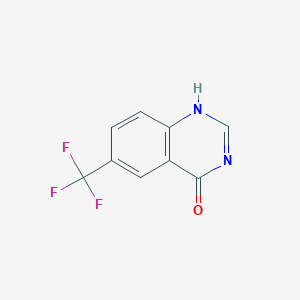
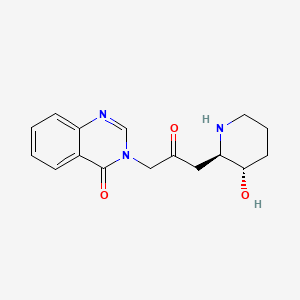
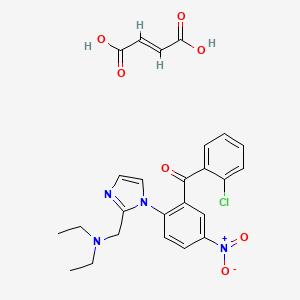
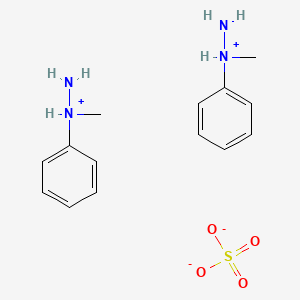
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
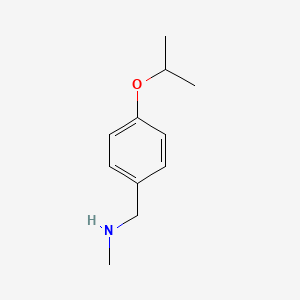
![2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B7838650.png)
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)
